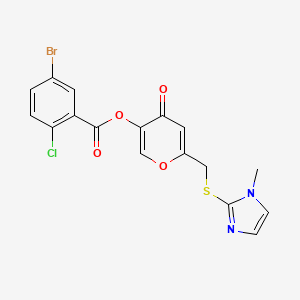

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

描述

The compound "6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate" features a pyran-4-one core substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group at position 6 and a 5-bromo-2-chlorobenzoate ester at position 3. This structure integrates an imidazole-thioether moiety, which is known for modulating pharmacokinetic properties and bioactivity in medicinal chemistry . Structural analogs, such as those listed in , highlight the variability of benzoate substituents (e.g., 3-chloro, furan-2-carboxylate) in this chemical class .

属性

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAVKNFPUDSSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach includes:

Formation of the Imidazole Derivative: Starting with 1-methyl-1H-imidazole, a thiomethyl group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent.

Pyran Ring Construction: The intermediate is then reacted with a precursor to form the pyran ring. This step often involves cyclization reactions under acidic or basic conditions.

Benzoate Esterification: The final step involves esterification with 5-bromo-2-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its imidazole and benzoate components. It could be explored for enzyme inhibition or as a ligand in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties could be investigated. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用机制

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate exerts its effects would depend on its specific application. Generally, the imidazole ring might interact with metal ions or enzymes, while the benzoate moiety could facilitate binding to aromatic residues in proteins. The pyran ring might contribute to the compound’s overall stability and reactivity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Same Series

lists closely related derivatives with modifications to the benzoate group. Key comparisons include:

*Calculated based on analogous structures.

The 5-bromo-2-chloro substitution in the target compound increases molecular weight and lipophilicity compared to BF93264 and BF93273.

Pyrimidine Derivatives with Thio Substituents

describes pyrimidine-5-carbonitrile derivatives with thioether-linked heterocycles. Notable examples include:

| Compound () | Substituents (Position 4) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | (1-methyl-1H-imidazol-2-yl)thio | 32.8 | 176–177 |

| 2 | pyridin-2-ylthio | 80.2 | 180–181 |

| 3 | (5-aminothiophen-2-yl)thio | 89.3 | 189–190 |

The target compound shares the (1-methyl-1H-imidazol-2-yl)thio group with Compound 1, but its pyranone core differs from the pyrimidine scaffold. Higher yields in Compounds 2 and 3 suggest that pyridin-2-yl or aminothiophenyl groups may improve synthetic accessibility compared to imidazole-thioether derivatives .

Imidazole-Containing Compounds

and emphasize the pharmacological relevance of imidazole derivatives. For instance:

- reports 5-oxo-imidazole derivatives evaluated for antimicrobial activity, underscoring the imidazole ring’s role in bioactivity .

- describes Compound 3, synthesized using (1-methyl-1H-imidazol-2-yl)methanamine (47% yield), indicating synthetic challenges for imidazole-containing structures .

The target compound’s imidazole-thioether group likely contributes to hydrogen bonding or π-π interactions, similar to other bioactive imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。